![molecular formula C6H7NO3S B2772659 Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate CAS No. 1545708-95-9](/img/structure/B2772659.png)
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Thiazole derivatives exhibit pesticidal properties and are used in agrochemical formulations. They can act as insecticides, fungicides, or herbicides, contributing to crop protection and yield enhancement .
- Thiazoles play a crucial role in medicinal chemistry. They are structural components in several drugs, including antiretrovirals (e.g., ritonavir), antifungals (e.g., abafungin), and anticancer agents (e.g., tiazofurin). Researchers explore modifications of thiazole-based compounds to develop novel drugs with improved efficacy .
- Some thiazole derivatives exhibit potent antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers study their potential applications in preventing oxidative stress-related diseases .
- Thiazoles possess antimicrobial activity against bacteria, fungi, and other pathogens. For instance, sulfazole, a thiazole-containing compound, exhibits antimicrobial effects. Scientists investigate new thiazole derivatives as potential antibiotics .
- Thiazoles have been explored for their anti-inflammatory properties. Compounds like meloxicam (an anti-inflammatory drug) contain thiazole moieties. Additionally, some thiazole derivatives exhibit antihypertensive effects, making them relevant in cardiovascular research .
- Thiazoles find use in industrial processes. They contribute to rubber vulcanization, liquid crystal synthesis, and dye production. Researchers study their catalytic properties and applications in materials science .
Agrochemicals and Pesticides
Pharmaceuticals and Drug Design
Antioxidant Activity
Antimicrobial Agents
Anti-Inflammatory and Antihypertensive Effects
Industrial Applications
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various proteins and enzymes in the body . For instance, some thiazole derivatives have been shown to inhibit Tankyrase (TNKS), a protein that plays vital roles in cellular processes .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(5(8)10-2)7-6(9)11-3/h1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCJIGOKQAKHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.